6-(Bromomethyl)-4-chloroquinoline
Overview
Description
6-(Bromomethyl)-4-chloroquinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both bromomethyl and chloro substituents on the quinoline ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-4-chloroquinoline typically involves the bromomethylation of 4-chloroquinoline. One common method is the reaction of 4-chloroquinoline with formaldehyde and hydrobromic acid in the presence of a catalyst such as zinc bromide. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethyl)-4-chloroquinoline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: The chloro group can be reduced to form the corresponding quinoline derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Scientific Research Applications
6-(Bromomethyl)-4-chloroquinoline has several applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex quinoline derivatives.
Material Science: It is used in the preparation of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)-4-chloroquinoline depends on its specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The chloro group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
6-(Chloromethyl)-4-chloroquinoline: Similar structure but with a chloromethyl group instead of a bromomethyl group.
6-(Bromomethyl)-4-fluoroquinoline: Similar structure but with a fluoro group instead of a chloro group.
6-(Bromomethyl)-4-methylquinoline: Similar structure but with a methyl group instead of a chloro group.
Uniqueness
6-(Bromomethyl)-4-chloroquinoline is unique due to the presence of both bromomethyl and chloro substituents, which provide distinct reactivity and biological activity. The bromomethyl group is highly reactive towards nucleophiles, making it a versatile intermediate in organic synthesis. The chloro group enhances the compound’s stability and lipophilicity, making it suitable for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
6-(bromomethyl)-4-chloroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c11-6-7-1-2-10-8(5-7)9(12)3-4-13-10/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZZIIAERHTCDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566634 | |
Record name | 6-(Bromomethyl)-4-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141848-62-6 | |
Record name | 6-(Bromomethyl)-4-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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